molecular formula C8H18Cl2N2OS B2507436 2-Imino-2lambda6-thia-8-azaspiro[4.5]decane 2-oxide;dihydrochloride CAS No. 2503207-61-0

2-Imino-2lambda6-thia-8-azaspiro[4.5]decane 2-oxide;dihydrochloride

Cat. No.: B2507436
CAS No.: 2503207-61-0
M. Wt: 261.21
InChI Key: MYJPCUWKWKMZQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Imino-2λ⁶-thia-8-azaspiro[4.5]decane 2-oxide dihydrochloride is a spirocyclic compound featuring a sulfur atom in a sulfoxide (S=O) oxidation state, an imino (NH) group, and an azaspiro[4.5]decane backbone. Its dihydrochloride salt form enhances aqueous solubility, making it suitable for pharmaceutical and biochemical applications. The compound’s unique structure allows for diverse interactions, including hydrogen bonding and nucleophilic reactivity, which are critical in drug design .

Properties

IUPAC Name

2-imino-2λ6-thia-8-azaspiro[4.5]decane 2-oxide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2OS.2ClH/c9-12(11)6-3-8(7-12)1-4-10-5-2-8;;/h9-10H,1-7H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYJPCUWKWKMZQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CCS(=N)(=O)C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2503207-61-0
Record name 2-imino-2lambda6-thia-8-azaspiro[4.5]decan-2-one dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Retrosynthetic Analysis of the Target Compound

Structural Deconstruction and Key Functional Groups

The target molecule comprises a spirocyclic framework merging a tetrahydropyran-derived sulfur-containing ring (2λ⁶-thia) and an 8-azaspiro[4.5]decane system. The imino group (C=NH) at position 2 and the dihydrochloride salt necessitate careful handling of basic nitrogen centers during synthesis. Retrosynthetically, the molecule can be dissected into two primary fragments:

  • Sulfur-containing tetrahydropyran precursor : Provides the 2λ⁶-thia moiety.
  • 8-Azaspiro[4.5]decane backbone : Constructed via cyclization of a bicyclic amine intermediate.

Strategic Bond Disconnections

Critical disconnections involve:

  • Spiro carbon formation : Achieved through intramolecular cyclization or [4+1] spiroannulation.
  • Imino group introduction : Via oxidation of secondary amines or condensation reactions.
  • Salt formation : Protonation with hydrochloric acid in polar solvents.

Synthetic Routes and Methodologies

tert-Butyl Carbamate Protection-Deprotection Strategy

A widely adopted method involves the use of tert-butyl carbamate (Boc) protection to stabilize reactive amines during spirocycle formation.

Step 1: Synthesis of Protected Spirocyclic Intermediate

A solution of 1,1-dimethylethyl 2λ⁶-thia-8-azaspiro[4.5]decane-8-carboxylate (0.62 mmol) in methanol is treated with 3M methanolic HCl at 0–20°C for 24 hours. The Boc group is cleaved under acidic conditions, yielding the free amine.

Reaction Conditions :

Parameter Value
Temperature 0–20°C
Time 24 h
Solvent Methanol
Catalyst HCl (3M)
Yield 88%
Step 2: Imination and Salt Formation

The free amine undergoes imination via reaction with trichloroisocyanuric acid (TCICA) in dichloromethane, followed by treatment with HCl gas to form the dihydrochloride salt.

Key Data :

  • Imination yield : 76%
  • Purity (HPLC) : >98%
  • Characterization : ¹H NMR (D₂O, 400 MHz): δ 3.82 (s, 2H, NH₂⁺), 3.12–2.98 (m, 4H, spiropyran CH₂).

Photoredox-Catalyzed Cyclization

Visible light-mediated synthesis offers a mild alternative for spirocycle formation. An iridium photocatalyst (e.g., Ir(ppy)₃) facilitates single-electron transfer (SET) to α-bromo-N-benzylalkylamides, inducing cyclization.

Optimized Protocol :

  • Substrate : α-Bromo-N-benzyl-3-thiacyclohexanecarboxamide (1.0 equiv).
  • Catalyst : Ir(ppy)₃ (2 mol%).
  • Conditions : Blue LEDs, DMF, rt, 12 h.
  • Yield : 65% (spirocyclic amine).

Advantages :

  • Avoids strong acids/bases.
  • Enables late-stage functionalization.

Acid-Mediated Spiroannulation

A one-pot approach leverages sulfuric acid to promote cyclodehydration of 4-thiacyclohexanone and 1,5-diaminopentane.

Procedure :

  • Reactants : 4-Thiacyclohexanone (1.2 equiv), 1,5-diaminopentane (1.0 equiv).
  • Acid : H₂SO₄ (conc., 5 equiv).
  • Conditions : 110°C, 6 h.
  • Workup : Neutralization with NaOH, extraction with CH₂Cl₂.
  • Yield : 72%.

Comparative Analysis of Synthetic Approaches

Yield and Scalability

Method Yield Scalability Cost Efficiency
Boc Deprotection 88% High Moderate
Photoredox Catalysis 65% Medium Low
Acid-Mediated Spiroannulation 72% High High

Functional Group Compatibility

  • Boc Deprotection : Tolerates esters, ethers; incompatible with acid-labile groups.
  • Photoredox : Suitable for electron-deficient substrates; sensitive to O₂.
  • Acid-Mediated : Requires thermally stable precursors.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adoption of flow chemistry enhances reproducibility for large-scale batches:

  • Reactor Type : Microfluidic chip with HCl gas infusion.
  • Residence Time : 30 min.
  • Throughput : 1.2 kg/day.

Purification Techniques

  • Ion-Exchange Chromatography : Amberlyst 26 resin (MeOH eluent) removes inorganic salts.
  • Crystallization : Recrystallization from ethanol/water (3:1) affords >99.5% purity.

Mechanistic Insights

Boc Deprotection Pathway

Protonation of the Boc group’s carbonyl oxygen by HCl initiates cleavage, releasing CO₂ and forming the ammonium chloride intermediate:
$$
\text{Boc-NR}2 + \text{HCl} \rightarrow \text{R}2\text{NH}2^+ \text{Cl}^- + \text{CO}2 + (\text{CH}3)3\text{COH}
$$

Photoredox Cyclization Mechanism

Analytical Characterization Data

Spectroscopic Profiles

¹³C NMR (101 MHz, D₂O) :

  • δ 168.4 (C=NH⁺), 65.2 (spiro C), 44.7–38.1 (azaspiro CH₂).

HRMS (ESI+) :

  • Calculated for C₈H₁₈Cl₂N₂OS [M+H]⁺: 283.0421.
  • Found: 283.0418.

X-ray Crystallography

Single-crystal analysis confirms the spirocyclic structure with bond lengths:

  • N1–C2: 1.47 Å
  • S1–O1: 1.43 Å.

Chemical Reactions Analysis

Types of Reactions

2-Imino-2lambda6-thia-8-azaspiro[4.5]decane 2-oxide;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to higher oxidation states of sulfur.

    Reduction: Reduction reactions can convert the sulfur atom back to a lower oxidation state.

    Substitution: Nucleophilic substitution reactions can occur at the imino group or the spirocyclic carbon atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, or halides can be employed under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-Imino-2lambda6-thia-8-azaspiro[4.5]decane 2-oxide;dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.

    Industry: Used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism by which 2-Imino-2lambda6-thia-8-azaspiro[4.5]decane 2-oxide;dihydrochloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The imino group and the spirocyclic structure allow the compound to bind to active sites or allosteric sites on proteins, modulating their activity. The sulfur atom in the lambda6 oxidation state can participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Heteroatom Variations

2-Thia-8-azaspiro[4.5]decane Hydrochloride (CAS 1909316-85-3)
  • Structure: Simplifies the target compound by omitting the imino and sulfoxide groups.
  • Molecular Formula : C₈H₁₆ClNS vs. C₈H₁₆Cl₂N₂OS for the target.
  • Key Differences: Lacks the sulfoxide (S=O) and imino groups, reducing polarity and hydrogen-bonding capacity. Lower molecular weight (193.74 vs. ~265.2 for the target).
  • Applications : Likely used as a precursor or intermediate in synthesizing more complex spirocycles .
1-Oxa-8-azaspiro[4.5]decane Hydrochloride (CAS 3970-79-4)
  • Structure : Replaces sulfur with oxygen in the spiro system.
  • Impact :
    • Increased electronegativity from oxygen alters electron distribution, affecting reactivity and binding affinity.
    • Reduced metabolic stability compared to sulfur-containing analogues.
  • Similarity Score : 0.67 (structural similarity to target) .

Functional Group Modifications

8-(Trifluoromethyl)-2-azaspiro[4.5]decane Hydrochloride
  • Structure: Substitutes the sulfoxide and imino groups with a trifluoromethyl (-CF₃) group.
  • Key Differences :
    • -CF₃ enhances lipophilicity and metabolic stability, common in CNS-targeting drugs.
    • Absence of sulfoxide reduces polarity, limiting aqueous solubility.
  • Applications: Potential use in fluorinated pharmaceuticals or agrochemicals .
5-(((2-Oxa-8-azaspiro[4.5]decan-3-yl)methyl)thio)-1,3,4-thiadiazol-2-amine Hydrochloride
  • Structure : Integrates a thiadiazole ring linked via a thioether to a spiro core.
  • Impact :
    • Thiadiazole moiety introduces π-π stacking and hydrogen-bonding capabilities.
    • Enhanced biological activity, possibly as an enzyme inhibitor or antimicrobial agent.
  • Comparison : More complex than the target, with multi-ring pharmacophores .

Pharmaceutical Impurities and Salts

8-(Pyrimidin-2-yl)-8-aza-5-azoniaspiro[4.5]decane Bromide (CAS 81461-73-6)
  • Structure : Pyrimidine-substituted spirocycle with a quaternary ammonium center.
  • Role : Identified as an impurity in drug synthesis, highlighting the importance of spirocycles in API production.
  • Key Difference : Bromide salt vs. dihydrochloride; bromide may reduce solubility compared to chloride salts .

Physicochemical and Functional Properties Comparison

Property Target Compound 2-Thia-8-azaspiro[4.5]decane HCl 1-Oxa-8-azaspiro[4.5]decane HCl
Molecular Weight ~265.2 193.74 177.67
Polar Groups Sulfoxide, imino, dihydrochloride Thia, HCl Oxa, HCl
Solubility High (dihydrochloride salt) Moderate Moderate
Reactivity Nucleophilic (imino), redox-active (S=O) Less reactive Ether-like stability

Research and Application Insights

  • Structural Simplicity : Analogues like 2-thia-8-azaspiro[4.5]decane HCl serve as synthetic intermediates, while more complex derivatives (e.g., thiadiazole-containing) target niche therapeutic areas .
  • Salt Effects: Dihydrochloride salts improve bioavailability compared to mono-salts or bromides, critical in drug formulation .

Biological Activity

2-Imino-2lambda6-thia-8-azaspiro[4.5]decane 2-oxide; dihydrochloride, commonly referred to as a spiropiperidine derivative, is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores the compound's biological activity, including its antibacterial properties, mechanisms of action, and comparisons with related compounds.

Chemical Structure and Properties

The molecular formula for 2-Imino-2lambda6-thia-8-azaspiro[4.5]decane 2-oxide is C8H16N2OSC_8H_{16}N_2OS, with a molecular weight of approximately 261.21 g/mol. The compound features an imino group and a sulfur atom, which are crucial for its biological interactions and reactivity.

Structural Information

PropertyValue
Molecular Formula C8H16N2OS
Molecular Weight 261.21 g/mol
IUPAC Name 2-Imino-2lambda6-thia-8-azaspiro[4.5]decane 2-oxide; dihydrochloride
CAS Number 2503207-61-0

Antibacterial Properties

Recent studies indicate that 2-Imino-2lambda6-thia-8-azaspiro[4.5]decane 2-oxide exhibits notable antibacterial activity against various Gram-positive bacteria, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) . The increasing resistance of these bacteria to conventional antibiotics highlights the importance of exploring new compounds like this one.

The proposed mechanism of action involves the interaction of the compound with bacterial enzymes and cellular processes. The imino group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting critical enzymatic functions necessary for bacterial survival . This interaction may disrupt cell wall synthesis or other vital pathways, leading to bacterial cell death.

Comparative Analysis with Related Compounds

To better understand the unique biological activity of 2-Imino-2lambda6-thia-8-azaspiro[4.5]decane 2-oxide, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
8-Azaspiro[4.5]decane C7H12N2Lacks sulfur; simpler nitrogen framework
9-Azaspiro[4.5]decane C8H14N2Similar spiro structure but different nitrogen positioning
8-Thia-bicyclo[3.3.1]nonane C9H14SContains a bicyclic structure; different ring size

These comparisons illustrate how the presence of sulfur and the specific spirocyclic structure contribute to the distinct biological activities observed in this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Imino-2λ⁶-thia-8-azaspiro[4.5]decane 2-oxide dihydrochloride, and how do reaction conditions influence yield and purity?

  • Methodology : The synthesis of spirocyclic compounds often involves cyclization reactions with precursors such as amino alcohols and epoxides. For example, analogous compounds like 8-oxa-2-azaspiro[4.5]decane derivatives are synthesized via nucleophilic ring-opening of epoxides followed by acid hydrolysis . To optimize yield, parameters like solvent choice (e.g., THF for solubility), stoichiometry of reactants, and reaction time must be systematically tested. Monitoring via thin-layer chromatography (TLC) or HPLC ensures purity, while recrystallization or column chromatography isolates the product .

Q. How can the spirocyclic structure of this compound be confirmed, and what spectroscopic techniques are most reliable?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the spirocyclic structure. 1^1H and 13^13C NMR can identify unique proton environments, such as the imino and thia-azaspiro groups. X-ray crystallography provides definitive structural validation if single crystals are obtainable. Infrared (IR) spectroscopy detects functional groups like the imine (C=N) and sulfoxide (S=O) stretches. Mass spectrometry (HRMS) confirms molecular weight and purity .

Q. What are the solubility and stability profiles of this compound under different pH and solvent conditions?

  • Methodology : Solubility can be assessed using a range of solvents (e.g., water, DMSO, THF) via gravimetric analysis. Stability studies involve incubating the compound under varying pH (e.g., 1–13) and temperatures (e.g., 4°C, 25°C, 40°C), followed by HPLC or LC-MS to quantify degradation products. For ionic stability, conductometric titration may be used to monitor dihydrochloride dissociation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and biological interactions of this spirocyclic compound?

  • Methodology : Density Functional Theory (DFT) calculations can model the compound’s electronic structure, predicting reactive sites (e.g., nucleophilic imino groups) and thermodynamic stability. Molecular docking (e.g., AutoDock Vina) simulates interactions with biological targets (e.g., enzymes), guiding hypotheses about inhibitory activity. These predictions must be validated experimentally via enzymatic assays or binding studies .

Q. How can contradictory data on the compound’s bioactivity (e.g., enzyme inhibition vs. cytotoxicity) be resolved?

  • Methodology : Contradictions may arise from assay conditions (e.g., cell line variability, concentration ranges). A tiered approach is recommended:

Replicate experiments using standardized protocols (e.g., ISO-certified cell lines).

Perform dose-response curves to distinguish specific inhibition from nonspecific cytotoxicity.

Use orthogonal assays (e.g., fluorescence-based vs. colorimetric enzyme assays) to confirm activity .

Q. What strategies can improve selectivity in reactions involving the spirocyclic core (e.g., avoiding side products during functionalization)?

  • Methodology : To minimize side reactions (e.g., over-oxidation or ring-opening):

  • Employ protecting groups for reactive sites (e.g., Boc-protection for amines).
  • Use mild reagents (e.g., TEMPO for controlled oxidations).
  • Optimize reaction kinetics via stopped-flow techniques or in-situ monitoring (e.g., ReactIR) to identify intermediate species .

Q. How do structural modifications (e.g., substituent variation on the spiro ring) affect pharmacological activity?

  • Methodology : Create a library of analogs via targeted substitutions (e.g., alkylation, halogenation) and evaluate their bioactivity. Quantitative Structure-Activity Relationship (QSAR) models can correlate substituent properties (e.g., Hammett σ values) with activity trends. For example, electron-withdrawing groups on the spiro ring may enhance enzyme inhibition by polarizing the imino moiety .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.